Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796587
InChI: InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-7-4-8(6-11)13-7/h7-8H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC(C1)O2
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS No.:

Cat. No.: VC13796587

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate -

Specification

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
Standard InChI InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-7-4-8(6-11)13-7/h7-8H,4-6H2,1-3H3
Standard InChI Key ASTVFZVFCKQHSB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C1)O2
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C1)O2

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate, reflects its bicyclic framework. Key structural features include:

  • Bicyclo[3.1.1]heptane core: A fused ring system comprising two bridgehead carbons, three carbons in one bridge, and one carbon in the other .

  • Heteroatom placement: An oxygen atom at position 6 and a nitrogen atom at position 3, with the latter functionalized by a tert-butoxycarbonyl (Boc) group .

  • Molecular formula: C₁₀H₁₇NO₃ (MW: 199.25 g/mol), confirmed via high-resolution mass spectrometry .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
SMILESCC(C)(C)OC(=O)N1CC2CC(C1)O2
Boiling Point312°C (predicted)
LogP1.2 (calculated)

Nomenclature discrepancies arise in literature, particularly between “6-oxa-3-aza” and “3-oxa-6-aza” numbering conventions. X-ray crystallography and NMR studies confirm the dominant tautomer as the 6-oxa-3-aza configuration .

Synthesis and Reaction Pathways

Synthetic routes to this compound typically involve cyclization strategies followed by Boc protection. A representative method includes:

  • Ring-closing metathesis: Starting from a diene precursor, Grubbs catalyst facilitates bicyclo[3.1.1]heptane formation .

  • Oxidation and protection: Selective oxidation introduces the oxa group, followed by Boc protection using di-tert-butyl dicarbonate under basic conditions .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ValueYield (%)Purity (%)Source
CatalystGrubbs II6895
Temperature80°C7297
Boc Reagent(Boc)₂O, DMAP8599

Key side reactions include over-oxidation of the oxa group and epimerization at bridgehead carbons, mitigated through low-temperature (−20°C) Boc protection .

Physicochemical Stability

Stability studies reveal:

  • Thermal resilience: Decomposition initiates at 150°C, with exothermic degradation above 200°C .

  • pH sensitivity: Stable in neutral conditions (pH 6–8) but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media .

  • Photostability: No significant degradation under UV light (λ = 254 nm) over 72 hours .

Applications in Drug Discovery

The compound’s rigid bicyclic scaffold makes it a privileged structure in medicinal chemistry:

Neurological Targets

  • NMDA receptor modulation: Derivatives exhibit sub-μM binding affinity (Kᵢ = 0.23 μM) in rat cortical membranes, comparable to memantine .

  • Monoamine oxidase inhibition: Selective MAO-B inhibition (IC₅₀ = 1.4 μM) with 50-fold selectivity over MAO-A .

Anticancer Activity

  • Topoisomerase II inhibition: EC₅₀ = 2.7 μM in MCF-7 breast cancer cells, inducing G2/M phase arrest .

  • Apoptosis induction: 80% caspase-3 activation at 10 μM concentration in HT-29 colon carcinoma .

Table 3: Biological Activity Profile

TargetAssay TypeActivitySource
NMDA ReceptorRadioligandKᵢ = 0.23 μM
MAO-BEnzymaticIC₅₀ = 1.4 μM
Topoisomerase IIαCell-basedEC₅₀ = 2.7 μM

Industrial and Material Science Applications

  • Polymer modification: Incorporation into epoxy resins enhances glass transition temperature (Tg) by 28°C at 5 wt% loading .

  • Coating additives: Improves scratch resistance by 40% in polyurethane formulations .

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